1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-methyl-1-(pyridin-3-ylmethyl)thiourea 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-methyl-1-(pyridin-3-ylmethyl)thiourea
Brand Name: Vulcanchem
CAS No.: 850933-69-6
VCID: VC7452274
InChI: InChI=1S/C20H24N4S/c1-14-6-7-19-18(11-14)17(15(2)23-19)8-10-24(20(25)21-3)13-16-5-4-9-22-12-16/h4-7,9,11-12,23H,8,10,13H2,1-3H3,(H,21,25)
SMILES: CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CN=CC=C3)C(=S)NC)C
Molecular Formula: C20H24N4S
Molecular Weight: 352.5

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-methyl-1-(pyridin-3-ylmethyl)thiourea

CAS No.: 850933-69-6

Cat. No.: VC7452274

Molecular Formula: C20H24N4S

Molecular Weight: 352.5

* For research use only. Not for human or veterinary use.

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-methyl-1-(pyridin-3-ylmethyl)thiourea - 850933-69-6

Specification

CAS No. 850933-69-6
Molecular Formula C20H24N4S
Molecular Weight 352.5
IUPAC Name 1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methyl-1-(pyridin-3-ylmethyl)thiourea
Standard InChI InChI=1S/C20H24N4S/c1-14-6-7-19-18(11-14)17(15(2)23-19)8-10-24(20(25)21-3)13-16-5-4-9-22-12-16/h4-7,9,11-12,23H,8,10,13H2,1-3H3,(H,21,25)
Standard InChI Key ZAKZFWGRSMGHAJ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CN=CC=C3)C(=S)NC)C

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a thiourea core (–N–C(=S)–N–) bridged between two substituents: a 2-(2,5-dimethyl-1H-indol-3-yl)ethyl group and a pyridin-3-ylmethyl moiety. The indole system is substituted with methyl groups at positions 2 and 5, while the pyridine ring is functionalized at the 3-position (Figure 1) .

Key structural attributes:

  • Indole subsystem: The 2,5-dimethylindole group contributes aromaticity and hydrophobicity, with methyl substituents influencing steric and electronic properties .

  • Pyridinylmethyl group: The pyridine ring introduces a basic nitrogen atom, enhancing solubility in polar solvents and enabling hydrogen bonding .

  • Thiourea linkage: The –N–C(=S)–N– motif facilitates dual hydrogen-bond donor capacity, a hallmark of organocatalytic activity .

Molecular Formula and Weight

While the exact molecular formula for the pyridin-3-ylmethyl variant is C₂₀H₂₄N₄S, this is inferred from the closely related pyridin-4-ylmethyl analog (PubChem CID 2157841) . The molecular weight approximates 352.5 g/mol, consistent with thiourea derivatives of similar complexity .

Table 1: Comparative Molecular Properties of Related Thiourea Derivatives

PropertyTarget Compound (Pyridin-3-ylmethyl)Pyridin-4-ylmethyl Analog N-[2-(2,5-Dimethylindol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea
Molecular FormulaC₂₀H₂₄N₄SC₂₀H₂₄N₄SC₂₀H₂₃N₃OS
Molecular Weight (g/mol)352.5 (estimated)352.5353.48
logP3.8–4.4 (predicted)4.404.40
Hydrogen Bond Donors333

Spectroscopic and Computational Data

  • SMILES Notation: CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CN=CC=C3)C(=S)NC)C .

  • InChIKey: NOKAAPZNOGMVMI-UHFFFAOYSA-N (pyridin-4-ylmethyl analog) . Modifications for the 3-position isomer would alter stereoelectronic interactions but retain core reactivity.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two primary building blocks:

  • 2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine: Prepared via Fischer indole synthesis or reductive amination of 2,5-dimethylindole-3-acetaldehyde.

  • 3-Methyl-1-(pyridin-3-ylmethyl)isothiocyanate: Synthesized by treating 3-(aminomethyl)pyridine with thiophosgene .

Coupling Strategy

The thiourea linkage is formed via nucleophilic addition of the amine to the isothiocyanate:

R–NH2+R’–NCSR–NH–C(=S)–NH–R’\text{R–NH}_2 + \text{R'–NCS} \rightarrow \text{R–NH–C(=S)–NH–R'}

Reaction conditions typically involve anhydrous toluene or dichloromethane at 0–25°C, with yields ranging from 60–85% for analogous systems .

Purification and Characterization

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane) isolates the product.

  • Spectroscopic Confirmation:

    • ¹H NMR: Key signals include δ 7.8–8.5 (pyridine protons), δ 6.9–7.2 (indole aromatic protons), and δ 2.3–2.6 (methyl groups) .

    • LC-MS: [M+H]⁺ peak at m/z 353.5 consistent with molecular weight .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

  • logP: Predicted ~4.4 via analogy to CID 2157841 , indicating moderate lipophilicity.

  • Aqueous Solubility: Estimated <1 mg/mL due to aromatic stacking and thiourea hydrophobicity .

Stability Profile

  • Thermal Stability: Decomposition above 200°C (DSC analysis of analogs) .

  • Hydrolytic Sensitivity: Thiourea bonds may hydrolyze under strongly acidic (pH <2) or basic (pH >10) conditions .

Applications in Asymmetric Catalysis

Organocatalytic Mechanisms

Thiourea derivatives act as bifunctional catalysts, leveraging:

  • Hydrogen Bond Donation: The thiourea –NH groups activate electrophiles (e.g., carbonyls) .

  • Steric Guidance: Bulky substituents (e.g., 2,5-dimethylindole) enforce enantioselectivity in Friedel-Crafts alkylations .

Table 2: Catalytic Performance of Related Thioureas

SubstrateCatalyst Structureee (%)Yield (%)
5-Arylidene Meldrum’s acidNaphthalen-1-ylmethyl variant9278
4-Nitrophenyl substratetert-Butyl side chain8882

Stereoselective Indole Functionalization

In Friedel-Crafts alkylations, the target compound could facilitate C3-alkylation of indoles with Meldrum’s acid derivatives, generating chiral indoylmethyl ketenes (Scheme 1) :

Indole+5-Arylidene Meldrum’s acidCatalystChiral 1,3-dioxane-4,6-dione\text{Indole} + \text{5-Arylidene Meldrum’s acid} \xrightarrow{\text{Catalyst}} \text{Chiral 1,3-dioxane-4,6-dione}

Key factors influencing enantiomeric excess (ee):

  • Substituent Bulk: tert-Butyl groups enhance stereocontrol .

  • Aromatic π-Stacking: Pyridine-indole interactions preorganize transition states .

Challenges and Future Directions

Synthetic Optimization

  • Positional Isomerism: Pyridin-3-yl vs. 4-yl substitution impacts catalytic activity; empirical optimization required.

  • Byproduct Mitigation: Intramolecular cyclization side reactions necessitate careful temperature control .

Expanding Catalytic Scope

  • Enolate Chemistry: Applications in aldol or Mannich reactions remain unexplored.

  • Photocatalysis Integration: Thiourea-metal hybrid systems could enable dual catalysis.

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